molecular formula C10H14BrNO2 B13558558 1-Amino-3-(5-bromo-2-methoxyphenyl)propan-2-ol

1-Amino-3-(5-bromo-2-methoxyphenyl)propan-2-ol

Cat. No.: B13558558
M. Wt: 260.13 g/mol
InChI Key: NGFRTBUNGZCUBI-UHFFFAOYSA-N
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Description

1-Amino-3-(5-bromo-2-methoxyphenyl)propan-2-ol is a β-amino alcohol derivative featuring a 5-bromo-2-methoxyphenyl substituent at the C3 position of the propan-2-ol backbone. This compound is structurally characterized by a hydroxyl group at C2, an amino group at C1, and a brominated aromatic ring with a methoxy group at the ortho position.

Properties

Molecular Formula

C10H14BrNO2

Molecular Weight

260.13 g/mol

IUPAC Name

1-amino-3-(5-bromo-2-methoxyphenyl)propan-2-ol

InChI

InChI=1S/C10H14BrNO2/c1-14-10-3-2-8(11)4-7(10)5-9(13)6-12/h2-4,9,13H,5-6,12H2,1H3

InChI Key

NGFRTBUNGZCUBI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Br)CC(CN)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-3-(5-bromo-2-methoxyphenyl)propan-2-ol can be achieved through several methods. One common approach involves the reaction of 5-bromo-2-methoxybenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride (LiAlH4). The final step involves the addition of a hydroxyl group to the amine to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-Amino-3-(5-bromo-2-methoxyphenyl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group in the intermediate can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Sodium hydroxide (NaOH) or other strong bases can facilitate nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

1-Amino-3-(5-bromo-2-methoxyphenyl)propan-2-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Amino-3-(5-bromo-2-methoxyphenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromine atom and methoxy group can influence the compound’s reactivity and binding affinity. These interactions can modulate various biochemical processes, leading to potential therapeutic effects.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Properties

Compound Name Substituent(s) on Aromatic Ring Molecular Formula Key Applications/Properties Evidence Source
This compound 5-Bromo, 2-methoxy C₁₀H₁₃BrNO₂ Hypothesized intermediate for SGLT2 inhibitors Extrapolated
2-(5-Bromo-2-methylphenyl)propan-2-ol 5-Bromo, 2-methyl C₁₀H₁₃BrO Intermediate for SGLT2 inhibitors
1-Amino-3-(4-bromophenoxy)propan-2-ol 4-Bromo (phenoxy linkage) C₉H₁₁BrNO₂ Safety data available (GHS classification)
1-Amino-3-(4-fluorophenoxy)propan-2-ol 4-Fluoro (phenoxy linkage) C₉H₁₂FNO₂ Potential antihypertensive agent
1-Amino-3-(2,6-dimethyl-phenoxy)propan-2-ol 2,6-Dimethyl (phenoxy linkage) C₁₁H₁₇NO₂ Pharmaceutical intermediate (hydrated HCl salt)

Substituent Effects on Reactivity and Bioactivity

  • Bromine vs. Fluorine: Bromine’s larger atomic radius and polarizability enhance lipophilicity and halogen bonding compared to fluorine, which is smaller and more electronegative. For example, 1-amino-3-(4-bromophenoxy)propan-2-ol may exhibit slower metabolic clearance than its fluoro analog due to bromine’s resistance to oxidative degradation.
  • Methoxy vs. In contrast, the methyl group in 2-(5-bromo-2-methylphenyl)propan-2-ol contributes steric bulk without electronic effects, favoring hydrophobic interactions.
  • Phenoxy vs. Direct Phenyl Linkage: Phenoxy-linked compounds (e.g., ) introduce an oxygen atom, increasing polarity and hydrogen-bonding capacity compared to direct phenyl attachments (e.g., ). This may influence solubility and target selectivity.

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